Volinanserin

Catalog No.
S546853
CAS No.
139290-65-6
M.F
C22H28FNO3
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Volinanserin

CAS Number

139290-65-6

Product Name

Volinanserin

IUPAC Name

(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol

Molecular Formula

C22H28FNO3

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1

InChI Key

HXTGXYRHXAGCFP-OAQYLSRUSA-N

SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Solubility

Soluble in DMSO

Synonyms

(R)-(2,3-dimethoxyphenyl)(1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl)methanol, 4-piperidinemethanol, alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-, (alpha-R)-, alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenylethyl))-4-piperidine methanol, M100907, MDL 100,907, MDL 100105, MDL 100907, MDL-100,907, MDL-100907, MDL100105, volinanserin

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Description

The exact mass of the compound Volinanserin is 373.2053 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mental Health Disorders

  • Schizophrenia

    Volinanserin's ability to antagonize the 5-HT2A receptor has made it a potential candidate for treating schizophrenia. Some research suggests it may be effective in reducing positive symptoms like hallucinations and delusions, with a lower risk of side effects compared to traditional antipsychotics [Charney & Nestler's Neurobiology of Mental Illness]. However, further investigation is needed to determine its efficacy and optimal use in schizophrenia treatment.

  • Anxiety Disorders

    The role of the 5-HT2A receptor in anxiety is still being explored. Some studies suggest that volinanserin may have anxiolytic (anxiety-reducing) properties []. However, more research is required to confirm its effectiveness and understand the underlying mechanisms.

Other Areas of Research

Volinanserin's potential applications extend beyond mental health conditions. Here are some ongoing areas of investigation:

  • Addiction

    Studies suggest volinanserin may help with drug and alcohol addiction by reducing cravings and withdrawal symptoms [].

  • Neurodegenerative Disorders

    The role of the 5-HT2A receptor in neurodegenerative diseases like Alzheimer's and Parkinson's is being explored. Some research suggests that volinanserin may have neuroprotective properties [].

Volinanserin, also known by its developmental code name MDL-100,907, is characterized by the molecular formula C22H28FNO3 and a molar mass of approximately 373.468 g·mol⁻¹ . It is primarily used in scientific research to study the functions of the serotonin 5-HT2A receptor, which is implicated in various neuropsychiatric disorders. Although it was investigated for potential applications as an antipsychotic and antidepressant, it has not been marketed for clinical use .

The chemical structure of Volinanserin allows it to engage in various reactions typical of organic compounds. Its synthesis involves several key steps:

  • Protection of Ethyl Isonipecotate: The initial step involves the protection of ethyl isonipecotate using Boc anhydride to form ethyl n-boc-4-piperidinecarboxylate.
  • Ester-Amide Interchange: This is followed by an ester-amide interchange with N-Methoxymethylamine hydrochloride in the presence of a coupling agent.
  • Weinreb Ketone Synthesis: Benzoylation with 1,2-Dimethoxybenzene leads to the formation of a Weinreb ketone.
  • Reduction: The ketone undergoes reduction with sodium borohydride to yield the corresponding alcohol.
  • Final Alkylation: The synthesis concludes with an Sn2 alkylation of the secondary nitrogen with 4-Fluorophenethyl bromide .

These reactions highlight the complexity and precision required in synthesizing Volinanserin.

Volinanserin exhibits high selectivity for the serotonin 5-HT2A receptor, making it a valuable tool in neuroscience research. By blocking this receptor, Volinanserin can influence various physiological processes related to mood regulation and perception . Its antagonistic properties have been studied in relation to conditions such as schizophrenia and depression, although it remains largely investigational.

The synthesis of Volinanserin has been extensively documented. The method outlined earlier emphasizes multi-step organic synthesis techniques that involve protecting groups and selective reactions to achieve the desired final product. This complexity underscores the challenges faced in drug development and highlights the need for advanced synthetic methodologies in pharmaceutical chemistry .

While Volinanserin has not been commercialized, its applications primarily lie within research settings. It has been utilized in studies exploring:

  • Neuropsychiatric Disorders: Investigating the role of serotonin receptors in conditions like schizophrenia and depression.
  • Sleep Disorders: Clinical trials have examined its efficacy on sleep maintenance insomnia through polysomnographic studies .
  • Pharmacological Studies: As a research tool for understanding serotonin signaling pathways.

Interaction studies involving Volinanserin focus on its receptor binding profiles and pharmacodynamics. It acts as a selective antagonist at the 5-HT2A receptor but may also interact with other serotonin receptors and neurotransmitter systems. These interactions are crucial for understanding its potential therapeutic effects and side effects .

Volinanserin shares structural and functional similarities with several other compounds that target serotonin receptors. Here are some notable comparisons:

Compound NameTypeSimilarity to Volinanserin
Glemanserin5-HT2A AntagonistSimilar mechanism targeting serotonin receptors
Pruvanserin5-HT2A AntagonistShares structural features; used in similar contexts
RoluperidoneAtypical AntipsychoticActs on multiple serotonin receptors
LenperoneAntipsychoticModulates serotonergic activity
Lidanserin5-HT2A AntagonistDirectly comparable in receptor selectivity
Ketanserin5-HT2A AntagonistCommon target but different pharmacological profile
Ritanserin5-HT2A AntagonistSimilar binding characteristics
EplivanserinInvestigational DrugFocused on sleep disorders
PimavanserinAtypical AntipsychoticTargets similar receptors but different indications

These compounds illustrate the diverse approaches taken in targeting serotonin receptors while highlighting Volinanserin's unique position due to its specificity and investigational status.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

373.20532192 g/mol

Monoisotopic Mass

373.20532192 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EW71EE171J

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Antagonists

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

139290-65-6

Wikipedia

Volinanserin

Dates

Modify: 2023-08-15
1: Ebdrup BH, Rasmussen H, Arnt J, Glenthøj B. Serotonin 2A receptor antagonists for treatment of schizophrenia. Expert Opin Investig Drugs. 2011 Sep;20(9):1211-23. doi: 10.1517/13543784.2011.601738. Epub 2011 Jul 8. Review. PubMed PMID: 21740279.
2: Monti JM. Serotonin control of sleep-wake behavior. Sleep Med Rev. 2011 Aug;15(4):269-81. doi: 10.1016/j.smrv.2010.11.003. Epub 2011 Apr 2. Review. PubMed PMID: 21459634.
3: Offord SJ, Wong DF, Nyberg S. The role of positron emission tomography in the drug development of M100907, a putative antipsychotic with a novel mechanism of action. J Clin Pharmacol. 1999 Aug;Suppl:17S-24S. Review. PubMed PMID: 10434243.

Explore Compound Types